molecular formula C14H11NO3 B14603085 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 60027-78-3

2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid

Cat. No.: B14603085
CAS No.: 60027-78-3
M. Wt: 241.24 g/mol
InChI Key: CTXUXIXKISGSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is an organic compound characterized by a unique structure that includes a benzoic acid moiety linked to a cyclohexa-2,5-dien-1-ylidene group through an amino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid typically involves the reaction of 4-oxocyclohexa-2,5-dien-1-ylidene derivatives with aminobenzoic acid under specific conditions. One common method involves the use of catalytic amounts of trifluoromethanesulfonic acid to facilitate the nucleophilic addition of the amino group to the cyclohexa-2,5-dien-1-ylidene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-ylidene moiety to a cyclohexadiene structure.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene compounds, and substituted amino-benzoic acid derivatives.

Scientific Research Applications

2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

60027-78-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H11NO3/c16-11-7-5-10(6-8-11)9-15-13-4-2-1-3-12(13)14(17)18/h1-9,16H,(H,17,18)

InChI Key

CTXUXIXKISGSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.